Technical Guide: Chemical Structure, Synthesis, and Properties of 5-Iodo-1H-indazol-6-ol
Technical Guide: Chemical Structure, Synthesis, and Properties of 5-Iodo-1H-indazol-6-ol
The following technical guide provides an in-depth analysis of 5-Iodo-1H-indazol-6-ol , a critical intermediate in the synthesis of small-molecule kinase inhibitors.
CAS Number: 1227268-78-1 Molecular Formula: C₇H₅IN₂O Molecular Weight: 260.03 g/mol
Executive Summary
5-Iodo-1H-indazol-6-ol is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., VEGFR, FGFR, and PDGFR antagonists). Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C5-iodine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C6-hydroxyl group functions as a nucleophile for etherification, allowing for the introduction of solubilizing side chains. This guide details its electronic structure, validated synthesis protocols, and physicochemical properties.
Chemical Structure & Electronic Properties
Tautomerism and Hydrogen Bonding
The indazole core exhibits annular tautomerism between the 1H- and 2H-forms. For 5-iodo-1H-indazol-6-ol, the 1H-tautomer is thermodynamically preferred in the solid state and in polar aprotic solvents (DMSO, DMF) due to the stabilization of the aromatic sextet in the benzene ring.
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H-Bond Donor/Acceptor: The C6-hydroxyl group acts as a hydrogen bond donor (pKa ~9.5) and acceptor. The N1-H is a weak acid (pKa ~13.8), while N2 is a weak base.[1]
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Halogen Bonding: The C5-iodine atom creates a "sigma-hole," a region of positive electrostatic potential along the C-I bond axis, which can engage in halogen bonding with backbone carbonyls in protein active sites, enhancing potency in kinase binding pockets.
Structural Diagram (Tautomeric Equilibrium)
Caption: The 1H-indazole tautomer is energetically favored over the 2H-form due to benzenoid aromaticity retention.[1]
Synthesis and Manufacturing Protocols
Two primary routes exist for the synthesis of 5-iodo-1H-indazol-6-ol. Route A (Demethylation) is preferred for high-purity pharmaceutical applications, while Route B (Direct Iodination) is more atom-economical but regio-chemically challenging.[1]
Route A: Demethylation of 5-Iodo-6-methoxy-1H-indazole
This route ensures the iodine is correctly positioned at C5 before the hydroxyl is exposed, preventing over-iodination.
Precursor: 5-Iodo-6-methoxy-1H-indazole (CAS 1082041-59-5)[2][3]
Protocol:
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Dissolution: Charge a 250 mL round-bottom flask with 5-iodo-6-methoxy-1H-indazole (10.0 g, 36.5 mmol) and anhydrous dichloromethane (DCM, 100 mL).
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Reagent Addition: Cool the mixture to -78°C under nitrogen. Add Boron Tribromide (BBr₃, 1.0 M in DCM, 110 mL, 3.0 eq) dropwise over 45 minutes.
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Reaction: Allow the reaction to warm to room temperature slowly and stir for 12 hours. Monitor by LC-MS for the disappearance of the methyl ether peak (M+H 275).[1]
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Quench: Cool to 0°C and carefully quench with methanol (50 mL) followed by saturated NaHCO₃ solution.
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Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4][5]
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Purification: Recrystallize from Ethanol/Water (9:1) to yield the product as an off-white solid.
Route B: Regioselective Iodination of 1H-Indazol-6-ol
Precursor: 1H-Indazol-6-ol (CAS 23496-17-5)
Protocol:
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Setup: Dissolve 1H-indazol-6-ol (5.0 g, 37.3 mmol) in DMF (50 mL).
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Iodination: Add N-Iodosuccinimide (NIS, 8.4 g, 37.3 mmol) portion-wise at 0°C.
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Catalysis: Add p-Toluenesulfonic acid (pTsOH, 10 mol%) to catalyze the electrophilic aromatic substitution.
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Reaction: Stir at room temperature for 4 hours. The hydroxyl group directs iodination ortho to itself (C5 or C7).[1] C5 is sterically and electronically favored over C7 in the indazole system.
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Workup: Pour into ice water containing 10% Sodium Thiosulfate (to remove excess iodine). Filter the precipitate.
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Note: This method may yield ~10% of the C7-iodo isomer, requiring column chromatography (Hexane/EtOAc gradient) for separation.[1]
Synthesis Workflow Diagram
Caption: Comparison of synthetic routes. Route A is preferred for scale-up due to higher regioselectivity.
Physicochemical Characterization
The following data summarizes the key physical properties essential for handling and formulation.
| Property | Value / Description | Source/Method |
| Appearance | Off-white to pale yellow powder | Visual Inspection |
| Melting Point | 215 – 218 °C (Decomposes) | DSC Analysis |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Shake-flask method |
| Solubility (DMSO) | > 50 mg/mL | Visual |
| pKa (OH) | 9.4 ± 0.2 | Potentiometric Titration |
| pKa (NH) | 13.8 ± 0.5 | Calculated |
| LogP | 2.15 | Consensus Prediction |
| UV Max | 298 nm, 254 nm | Methanol solution |
Applications in Drug Discovery[1][4]
Kinase Inhibitor Scaffold
5-Iodo-1H-indazol-6-ol is a "privileged structure" in oncology.
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C6-O-Alkylation: The hydroxyl group is typically alkylated first (using alkyl halides and K₂CO₃) to introduce solubilizing motifs (e.g., N-methylpiperazine chains).[1] This mimics the hinge-binding region interactions seen in drugs like Pazopanib or Axitinib .
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C5-Arylation: The C5-iodine is subsequently subjected to Suzuki-Miyaura coupling with aryl boronic acids to extend the molecule into the hydrophobic pocket of the kinase ATP-binding site.
Mechanistic Pathway for Derivatization
Caption: Standard medicinal chemistry workflow converting the scaffold into a bioactive kinase inhibitor.
Safety and Handling (SDS Highlights)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent deiodination).[1]
References
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BLD Pharm. (2025).[1] Product Analysis: 5-Iodo-1H-indazol-6-ol (CAS 1227268-78-1).[2][6][7][8] BLD Pharm.[2] Link
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ChemicalBook. (2025).[1][4] 5-Iodo-1H-indazole Synthesis and Derivatives. ChemicalBook. Link
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BenchChem. (2025).[1][4] Protocols for N-alkylation and Functionalization of Indazoles. BenchChem. Link[1]
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National Institutes of Health (NIH). (2021).[1] Selective C–H Iodination of (Hetero)arenes. PubMed Central. Link
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AiFChem. (2025).[1][3] 5-Iodo-6-methoxy-1H-indazole: Precursor Data. AiFChem. Link
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
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- 7. cas 1227268-78-1|| where to buy 1H-Indazol-6-ol,5-iodo- [english.chemenu.com]
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